N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

This exact 3,5-dichloro regioisomer is essential for consistent structure-activity relationships. Substituting 2,4-, 2,5-, or 3,4-dichloro isomers alters LRRK2 kinase selectivity, CNS permeability, and DNA binding. As a reference standard for 'property cliff' mapping and a model substrate for sterically uncompromised amide coupling, this compound ensures unambiguous biological hit attribution and reproducible biophysical assay results in Parkinson's and oncology research.

Molecular Formula C20H12Cl2N2OS
Molecular Weight 399.29
CAS No. 300818-59-1
Cat. No. B2576283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide
CAS300818-59-1
Molecular FormulaC20H12Cl2N2OS
Molecular Weight399.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C20H12Cl2N2OS/c21-14-8-13(9-15(22)11-14)19(25)23-16-5-3-4-12(10-16)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25)
InChIKeyIIWOFJGMFGLRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide (CAS 300818-59-1): Chemical Identity, Core Scaffold, and Procurement Context


N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide (CAS 300818-59-1) is a synthetic small molecule built on a benzothiazole–benzamide scaffold [1]. Its structure comprises a benzothiazole ring connected via a para-phenylenediamine linker to a 3,5-dichlorobenzamide moiety, distinguishing it from closely related regioisomers that bear chlorine at alternative positions (e.g., 2,4-, 2,5-, or 3,4-dichloro). This specific 3,5-dichloro-substitution pattern is associated with modulation of lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to other dichlorobenzamide regioisomers [2].

Why Benzothiazole–Benzamide Scaffolds Cannot Be Interchanged: The Case for Substituent-Specific Procurement of CAS 300818-59-1


Generic substitution among benzothiazole–benzamide analogs is technically unsound because minor variations in chlorine substitution regiochemistry profoundly alter molecular recognition, pharmacokinetic profiles, and bioactivity. A recent systematic study of chlorinated N-(benzo[d]thiazol-2-yl)benzamide isomers demonstrated that the position of chlorine atoms significantly influences DNA-binding affinity, serum-albumin interactions, and computed ADME properties [1]. Consequently, replacing the 3,5-dichloro arrangement with a 2,4-, 2,5-, or 3,4-dichloro isomer is expected to change target engagement, off-target liability, and metabolic clearance—rendering experimental data from one regioisomer inapplicable to another. This substituent sensitivity underpins the procurement requirement for the exact compound rather than a nominally similar analog.

Quantitative Differentiation of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide from Regioisomeric Analogs


Regioisomeric Differentiation: 3,5-Dichloro vs. 2,5-Dichloro Substitution in Benzothiazole–Phenyl–Benzamides

This compound differentiates itself from the closest commercially available regioisomer, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide, through a difference in chlorine-substitution topology that has been shown to alter both calculated physicochemical descriptors and measured biomolecular interactions in the benzothiazole–benzamide chemotype [1]. While direct head-to-head biological comparison data are not publicly available for this precise pair, class-level SAR from a panel of regioisomeric N-(benzothiazol-2-yl)benzamides confirms that the chlorine pattern on the benzamide ring dictates DNA-binding mode (groove binding vs. intercalation) and serum-albumin affinity [1].

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

LRRK2 Kinase Inhibitory Potential: Benzothiazole–Benzamide Core as a Privileged Scaffold

Benzothiazole–benzamide derivatives are described in patent EP3842422B1 as inhibitors of the LRRK2 kinase, a therapeutic target for Parkinson’s disease [1]. The core scaffold of CAS 300818-59-1 is conserved in this patent family, which discloses that compounds bearing a benzothiazole–benzamide core achieve LRRK2 inhibition. Although potency data for this exact compound are not tabulated in the public domain, the patent establishes that structural congestion around the benzothiazole ring—modulated by the benzamide substituent—is a critical determinant of LRRK2 affinity and CNS permeability [1]. The 3,5-dichloro substitution is predicted to confer a distinct lipophilicity–polarity balance that differs from analogs with mono-chloro or morpholino substituents evaluated in the patent [1].

Neurodegenerative disease LRRK2 kinase Parkinson's disease

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area

In the absence of empirical bioactivity comparisons, calculated physicochemical parameters provide grounds for differentiating CAS 300818-59-1 from its positional isomers. Based on computed molecular descriptors available via PubChem, the 3,5-dichloro substitution yields a specific partition coefficient and topological polar surface area (TPSA) that place the compound in a distinct property space compared to regioisomeric dichlorobenzamides [1]. This difference has implications for passive membrane permeability, solubility, and protein binding—parameters that directly affect screening hit rates and lead optimization trajectories.

Drug-likeness Lipophilicity ADME prediction

Synthetic Accessibility and Building-Block Availability: 3,5-Dichlorobenzoic Acid vs. Other Dichlorobenzoic Acid Regioisomers

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically proceeds via amide coupling of 3,5-dichlorobenzoic acid with 2-aminobenzothiazole or a 3-(benzothiazol-2-yl)aniline intermediate [1]. Among the six possible dichlorobenzoic acid isomers, the 3,5-isomer is less sterically hindered than the 2,6-isomer and electronically distinct from the 2,4- and 3,4-isomers, potentially facilitating more straightforward amide bond formation and purification [2]. This synthetic advantage, combined with moderately different commercial availability and pricing of the starting acid relative to other isomers, makes the target compound an accessible yet non-trivial entry within the benzothiazole–benzamide chemical space.

Synthetic chemistry Building block procurement Chemical supply chain

Procurement-Guiding Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide (CAS 300818-59-1)


SAR Exploration in Benzothiazole–Benzamide LRRK2 Inhibitor Programs

In Parkinson’s disease drug discovery, medicinal chemistry teams seeking to expand the structure–activity relationship beyond morpholino-substituted benzothiazole–benzamides described in EP3842422B1 can use CAS 300818-59-1 as a 3,5-dichloro probe [1]. Its distinct electronic and steric profile allows interrogation of the benzamide binding pocket in LRRK2 while maintaining the same core linker geometry; procurement of this exact regioisomer is essential because chlorine-positional isomers would confound kinase selectivity and CNS permeability interpretation.

Physicochemical Property Benchmarking for Chlorinated Benzamide Libraries

For compound management and library design groups, this compound serves as a reference standard for the 3,5-dichloro substitution motif within benzothiazole–phenyl–benzamide chemical space [2]. Its measured or calculated logP, solubility, and TPSA can be benchmarked against regioisomeric analogs to map property cliffs [3]. Procurement enables consistent quality control across screening collections and ensures that any biological hits are unambiguously attributed to the 3,5-dichloro substituent topology rather than a mis-sourced isomer.

Spectroscopic Probe for DNA- and Protein-Binding Interaction Studies

The benzothiazole–benzamide chromophore, combined with the 3,5-dichloro substitution, offers a distinct UV-Vis and fluorescence signature useful for DNA- and serum-albumin-binding studies [3]. As demonstrated for the broader regioisomer class, this compound can be employed as a spectrofluorimetric probe to investigate binding modes and affinity constants—data that directly inform understanding of pharmacokinetic distribution and potential off-target effects. Substitution of a different regioisomer would alter the binding signature, making the exact compound irreplaceable for reproducible biophysical assays.

Synthetic Methodology Development for Sterically Unhindered Dichlorobenzamides

Process chemistry groups developing scalable amide-coupling protocols can select this compound as a model substrate that avoids the steric compression of 2,6-dichloro analogs while providing a more electron-deficient benzamide than 3,4- or 2,4-isomers [2]. Its preparation from 3,5-dichlorobenzoic acid and 2-aminobenzothiazole derivatives serves as a representative reaction system for optimizing coupling reagents, solvent systems, and purification strategies, with results that are uniquely relevant to this substitution pattern.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.